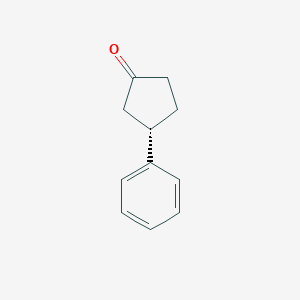

(S)-3-Phenylcyclopentanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-phenylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBXYJLOYZMFIN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C[C@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448724 | |

| Record name | (S)-3-Phenylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86505-50-2 | |

| Record name | (S)-3-Phenylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Phenylcyclopentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-Phenylcyclopentanone: A Chiral Building Block for Drug Development

(S)-3-Phenylcyclopentanone is a chiral ketone that has garnered significant interest in the field of organic synthesis, particularly as a versatile building block for the stereoselective synthesis of complex molecules. Its rigid cyclopentanone framework, coupled with the stereogenic center bearing a phenyl group, makes it a valuable precursor for a variety of biologically active compounds, including those targeting the central nervous system. This guide offers a detailed exploration of its chemical and physical properties, spectroscopic signature, synthesis, and applications, providing a critical resource for its effective utilization in research and development.

Chemical Structure and Stereochemistry

This compound possesses a five-membered carbocyclic ring with a ketone functional group at the C1 position and a phenyl substituent at the C3 position. The stereochemical designation "(S)" refers to the absolute configuration at the chiral center (C3), as determined by the Cahn-Ingold-Prelog priority rules.

The cyclopentanone ring is not planar and exists in various envelope and twist conformations that rapidly interconvert at room temperature. The presence of the bulky phenyl group at the C3 position influences the conformational equilibrium, favoring conformations that minimize steric interactions. This conformational preference can play a crucial role in directing the stereochemical outcome of reactions involving this chiral ketone.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| IUPAC Name | (3S)-3-phenylcyclopentan-1-one | [1] |

| CAS Number | 86505-50-2 | [1] |

| Molecular Formula | C₁₁H₁₂O | [1] |

| Molecular Weight | 160.21 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 154-155 °C at 10 Torr (for racemic mixture) | |

| Solubility | Soluble in common organic solvents such as ethanol, ether, and acetone. Sparingly soluble in water. | General chemical principles for ketones of similar structure. |

| Storage | Store in a cool, dry place, sealed in a dry, room temperature environment. |

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of 3-phenylcyclopentanone will exhibit characteristic signals for the aromatic and aliphatic protons. The aromatic protons of the phenyl group are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm. The aliphatic protons of the cyclopentanone ring will show more complex splitting patterns due to their diastereotopic nature and spin-spin coupling. The methine proton at the chiral center (C3) is expected to be a multiplet, shifted downfield due to the influence of the adjacent phenyl group. The remaining methylene protons on the cyclopentanone ring will appear as overlapping multiplets in the upfield region.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon (C1) is expected to have a characteristic chemical shift in the downfield region, typically around δ 215-220 ppm. The aromatic carbons of the phenyl group will appear in the range of δ 125-145 ppm. The chiral methine carbon (C3) will be found in the aliphatic region, along with the other methylene carbons of the cyclopentanone ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is expected to appear around 1740-1750 cm⁻¹ for a five-membered ring ketone. Other characteristic absorptions include C-H stretching vibrations for the aromatic and aliphatic protons (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively), and C=C stretching vibrations for the aromatic ring (around 1600 and 1450 cm⁻¹).

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ for this compound would be observed at an m/z of 160. The fragmentation pattern is expected to show characteristic losses. A prominent fragment would likely result from the loss of the phenyl group (C₆H₅), leading to a peak at m/z 83. Another significant fragmentation pathway could involve the loss of a C₂H₄O fragment via a McLafferty-type rearrangement, if sterically feasible, or other ring-cleavage pathways.

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application as a chiral building block. A highly effective and widely utilized method is the rhodium-catalyzed asymmetric 1,4-addition of a phenylboronic acid to cyclopent-2-en-1-one. This reaction, often employing a chiral phosphine ligand such as (S)-BINAP, provides the desired (S)-enantiomer with high enantioselectivity.

Experimental Protocol: Asymmetric Synthesis (Adapted from a similar procedure)

Materials:

-

Cyclopent-2-en-1-one

-

Phenylboronic acid

-

[Rh(acac)(C₂H₄)₂] (acetylacetonatobis(ethylene)rhodium(I))

-

(S)-BINAP ((S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

-

1,4-Dioxane

-

Water (degassed)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Rh(acac)(C₂H₄)₂] and (S)-BINAP.

-

Add a degassed mixture of 1,4-dioxane and water.

-

Stir the mixture at room temperature until a homogeneous catalyst solution is formed.

-

Add phenylboronic acid and cyclopent-2-en-1-one to the catalyst solution.

-

Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Causality in Experimental Choices: The choice of a rhodium catalyst in combination with a chiral phosphine ligand like (S)-BINAP is critical for achieving high enantioselectivity. The chiral ligand coordinates to the rhodium center, creating a chiral environment that directs the addition of the phenyl group to one face of the enone, leading to the preferential formation of the (S)-enantiomer. The use of a mixed solvent system like dioxane/water is often necessary to solubilize both the organic and inorganic reagents.

Applications in Drug Development

This compound serves as a valuable chiral synthon for the preparation of a range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its utility stems from the ability to introduce a stereocenter with a phenyl group early in a synthetic sequence, which can then be further elaborated to construct more complex molecular architectures.

Precursor for Central Nervous System (CNS) Agents

Derivatives of phenyl-substituted carbocycles have shown a wide range of biological activities, including effects on the central nervous system. For instance, analogues of 1-phenylcyclohexylamine, a phencyclidine (PCP) derivative, have been investigated for their anticonvulsant properties. Contraction of the cyclohexane ring to a cyclopentane ring in these analogues has been shown to be a favorable modification for separating anticonvulsant activity from motor toxicity.[2] this compound can serve as a starting material for the synthesis of such chiral 1-phenylcyclopentylamine derivatives, allowing for the exploration of stereospecific interactions with biological targets.

Chiral Building Block in Asymmetric Synthesis

Safety and Handling

This compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chiral building block of significant value to the drug development community. Its well-defined stereochemistry, coupled with the synthetic accessibility of both enantiomers, makes it an attractive starting material for the enantioselective synthesis of complex pharmaceutical agents. A thorough understanding of its chemical properties, spectroscopic characteristics, and reactivity is paramount for its successful application in the synthesis of novel therapeutics. As the demand for enantiomerically pure drugs continues to grow, the importance of chiral synthons like this compound in the drug discovery and development pipeline is set to increase.

References

-

Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. air.unimi.it. [Link]

-

3-Phenylcyclopentan-1-one | C11H12O | CID 11137433. PubChem. [Link]

-

This compound | C11H12O | CID 10931730. PubChem. [Link]

-

3-Phenylcyclopentanone - Physico-chemical Properties. ChemBK. [Link]

-

Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. PubMed. [Link]

Sources

A Technical Guide to (3S)-3-Phenylcyclopentan-1-one: A Chiral Keystone for Advanced Synthesis

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

(3S)-3-Phenylcyclopentan-1-one is a chiral ketone that serves as a valuable stereodefined building block in modern organic synthesis. Its rigid cyclopentanone core, combined with a strategically positioned phenyl group at a defined stereocenter, makes it an important precursor for the enantioselective synthesis of complex molecules, particularly in the realm of pharmaceutical development. The precise three-dimensional arrangement of its functional groups allows for a high degree of stereochemical control in subsequent transformations, a critical consideration in the synthesis of bioactive compounds where enantiomeric purity dictates therapeutic efficacy and safety. This guide provides an in-depth overview of the nomenclature, synthesis, physicochemical properties, and applications of this versatile chiral intermediate.

Part 1: Nomenclature and Structure

The unambiguous identification of (3S)-3-phenylcyclopentan-1-one is crucial for scientific communication and procurement.

IUPAC Nomenclature

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is (3S)-3-phenylcyclopentan-1-one .[1] This name precisely describes the molecular structure: a five-membered carbon ring (cyclopentane) with a ketone functional group at the first position (-1-one) and a phenyl substituent at the third carbon. The "(3S)" prefix denotes the absolute stereochemistry at the chiral center, C3, according to the Cahn-Ingold-Prelog priority rules.

Common Synonyms and Identifiers

In scientific literature and commercial catalogs, (3S)-3-phenylcyclopentan-1-one is also known by several synonyms:

-

(S)-3-Phenylcyclopentanone[1]

-

(S)-3-phenyl-cyclopentanone

For precise database searching and material acquisition, the following identifiers are essential:

| Identifier | Value |

| CAS Number | 86505-50-2[1] |

| Molecular Formula | C₁₁H₁₂O[1] |

| Molecular Weight | 160.21 g/mol [1] |

| InChIKey | MFBXYJLOYZMFIN-JTQLQIEISA-N[1] |

Part 2: Enantioselective Synthesis

The utility of (3S)-3-phenylcyclopentan-1-one is intrinsically linked to its enantiopurity. Consequently, its synthesis demands a robust and highly stereocontrolled methodology. The rhodium-catalyzed asymmetric 1,4-addition of a phenyl group to an enone is a premier strategy for this purpose.

Core Methodology: Rhodium-Catalyzed Asymmetric Conjugate Addition

The most effective and widely recognized method for preparing (3S)-3-phenylcyclopentan-1-one is the rhodium-catalyzed asymmetric 1,4-addition (or conjugate addition) of phenylboronic acid to 2-cyclopenten-1-one. This reaction forms the crucial carbon-phenyl bond at the β-position of the enone, simultaneously establishing the chiral center with high enantioselectivity.

The choice of a chiral phosphine ligand is paramount for inducing asymmetry. The (S)-BINAP ligand, a well-regarded C₂-symmetric bisphosphine, has proven to be highly effective in this transformation, consistently yielding the (S)-enantiomer of the product with excellent enantiomeric excess (ee).

Experimental Protocol: Synthesis of (3S)-3-Phenylcyclopentan-1-one

This protocol is based on established procedures for rhodium-catalyzed asymmetric 1,4-additions.

Reaction Scheme:

A representative experimental workflow for the synthesis.

Materials:

-

2-Cyclopenten-1-one

-

Phenylboronic acid

-

Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂]

-

(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [(S)-BINAP]

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (HPLC grade)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Rh(acac)(C₂H₄)₂ (e.g., 3 mol%) and (S)-BINAP (e.g., 3.3 mol%) in anhydrous 1,4-dioxane. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active chiral catalyst complex.

-

Reaction Setup: To the catalyst solution, add 2-cyclopenten-1-one (1.0 equivalent) followed by a solution of phenylboronic acid (1.4-2.5 equivalents) in a 10:1 mixture of dioxane and water.

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 5-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (3S)-3-phenylcyclopentan-1-one as a colorless oil.

-

Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Causality and Optimization:

-

Excess Boronic Acid: An excess of phenylboronic acid is often used to drive the reaction to completion and to compensate for any competitive protodeboronation (hydrolysis of the boronic acid to benzene).

-

Solvent System: The dioxane/water solvent system is crucial. Water facilitates the transmetalation step in the catalytic cycle, where the phenyl group is transferred from boron to rhodium.

-

Temperature: The reaction requires elevated temperatures (typically 100 °C) to achieve a reasonable reaction rate. Lower temperatures can lead to sluggish or incomplete conversion.

-

Inert Atmosphere: The rhodium catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere throughout the procedure to maintain its catalytic activity.

Part 3: Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The spectroscopic data for the racemic mixture is representative of the individual enantiomers.

Physicochemical Properties

| Property | Value |

| Appearance | Colorless oil |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

| Boiling Point | ~125-130 °C at 0.5 mmHg |

| Topological Polar Surface Area | 17.1 Ų |

| XLogP3-AA | 1.8 |

(Data sourced from PubChem CID 10931730 and other empirical sources)

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.

-

Key Absorptions (cm⁻¹):

-

~3060-3030 (aromatic C-H stretch)

-

~2960-2870 (aliphatic C-H stretch)

-

~1745 (strong, C=O stretch, characteristic of a five-membered ring ketone)

-

~1600, 1495, 1450 (aromatic C=C stretches)

-

~750, 700 (C-H out-of-plane bending for a monosubstituted benzene ring)

-

(Representative data for 3-phenylcyclopentanone)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (CDCl₃, 400 MHz), δ (ppm):

-

7.38 – 7.20 (m, 5H, Ar-H)

-

3.45 – 3.35 (m, 1H, CH-Ph)

-

2.80 – 2.10 (m, 6H, cyclopentanone ring CH₂)

-

-

¹³C NMR (CDCl₃, 100 MHz), δ (ppm):

-

218.0 (C=O)

-

142.5 (Ar-C, quaternary)

-

128.8 (Ar-CH)

-

127.0 (Ar-CH)

-

126.8 (Ar-CH)

-

45.0 (CH₂)

-

44.5 (CH-Ph)

-

38.5 (CH₂)

-

31.0 (CH₂)

-

(Predicted and representative data for 3-phenylcyclopentanone)

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

-

Electron Ionization (EI-MS), m/z (%):

-

160 ([M]⁺, molecular ion)

-

104 ([M - C₃H₄O]⁺, tropylium-like fragment)

-

91 ([C₇H₇]⁺, tropylium ion)

-

(Data for racemic 3-phenylcyclopentan-1-one from PubChem CID 11137433)[2]

Part 4: Applications in Drug Discovery and Development

The true value of (3S)-3-phenylcyclopentan-1-one lies in its application as a chiral precursor. Its stereocenter serves as an anchor point for building molecular complexity with a high degree of spatial control.

Keystone Intermediate for Neurokinin-1 (NK₁) Receptor Antagonists

(3S)-3-Phenylcyclopentan-1-one is a documented intermediate in the synthesis of potent antagonists for the neurokinin-1 (NK₁) receptor.[3] These receptors, which are activated by the neuropeptide Substance P, are implicated in pain transmission, inflammation, and emesis.[3] Consequently, NK₁ receptor antagonists are a significant area of research for developing novel analgesics, anti-inflammatory agents, and antiemetics.

The synthesis of these antagonists often involves the conversion of the ketone in (3S)-3-phenylcyclopentan-1-one to an amine, followed by the elaboration of a side chain. The (S)-configuration of the phenyl group is critical for achieving the correct three-dimensional orientation required for high-affinity binding to the NK₁ receptor.

Precursor for Chiral Amines and Other Derivatives

Beyond specific targets, (3S)-3-phenylcyclopentan-1-one is a versatile starting point for a variety of chiral molecules.

-

Reductive Amination: The ketone can be readily converted to a primary or secondary amine via reductive amination. This transformation introduces a new chiral center and a key functional group for further derivatization, opening pathways to a wide range of biologically active cyclopentylamine derivatives.

-

Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents), allowing for the stereocontrolled installation of new carbon-carbon bonds and the creation of chiral tertiary alcohols.

The following diagram illustrates the central role of (3S)-3-phenylcyclopentan-1-one as a synthetic hub.

Synthetic utility of (3S)-3-phenylcyclopentan-1-one.

Conclusion

(3S)-3-Phenylcyclopentan-1-one is a synthetically valuable chiral building block whose importance is underscored by the demand for enantiomerically pure compounds in the life sciences. Its efficient and highly stereoselective synthesis via rhodium-catalyzed conjugate addition makes it an accessible intermediate for both academic research and industrial drug development. The strategic combination of a rigid scaffold, a defined stereocenter, and a versatile ketone functionality ensures its continued application in the construction of complex and biologically significant molecules. This guide has provided a comprehensive technical overview to support researchers and scientists in leveraging the full potential of this powerful synthetic tool.

References

-

PubChem. (n.d.). 3-Phenylcyclopentan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Clayton, J. R., & Regan, A. C. (n.d.). Synthesis of (±)-Epibatidine and Its Analogues. ResearchGate. Retrieved from [Link]

-

Pandey, G., Reddy, P. Y., & Kumar, V. (2006). Recent Syntheses of Frog Alkaloid Epibatidine. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenylcyclopentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Tourwé, D., et al. (n.d.). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. National Center for Biotechnology Information. Retrieved from [Link]

-

Carroll, F. I., et al. (2010). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 3'-(substituted phenyl)epibatidine analogues. Nicotinic partial agonists. National Center for Biotechnology Information. Retrieved from [Link]

-

Di Pietro, O., et al. (n.d.). Design and synthesis of potential dual NK(1)/NK(3) receptor antagonists. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Epibatidine. Retrieved from [Link]

-

Ojima, I., et al. (n.d.). Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenylcyclopentan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Evans, D. A., Scheidt, K. A., & Downey, C. W. (2001). Synthesis of (-)-epibatidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Brands, K. M. J., et al. (2003). Efficient synthesis of NK1 receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. Princeton University. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylpentan-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-Hydroxy-1-phenylpentan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). NK1 receptor antagonist. Retrieved from [Link]

-

NIST. (n.d.). 3-Phenyl-3-pentanol. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | C11H12O | CID 10931730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Phenylcyclopentan-1-one | C11H12O | CID 11137433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Chiral Synthon: A Technical Guide to the Discovery and First Enantioselective Synthesis of 3-Phenylcyclopentanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Cyclopentanones in Synthesis and Medicine

In the landscape of modern organic chemistry and medicinal chemistry, the cyclopentanone framework holds a place of distinction. Its prevalence in a vast array of biologically active natural products, including the prostaglandins, has rendered it a critical target for synthetic chemists.[1][2] The introduction of a stereocenter, particularly in an enantiomerically pure form, exponentially increases the value of these five-membered rings, transforming them into powerful chiral building blocks for the construction of complex molecular architectures. Enantiopure 3-phenylcyclopentanone, a seemingly simple molecule, is a quintessential example of such a chiral synthon, offering a unique combination of stereochemical information and versatile chemical handles. Its (R)- and (S)-enantiomers serve as valuable precursors in the synthesis of a variety of pharmacologically active agents, from prostaglandin analogues to potential therapeutics for central nervous system disorders.[3][4] This guide provides a comprehensive exploration of the discovery and the seminal first efficient enantioselective synthesis of 3-phenylcyclopentanone, with a focus on the underlying scientific principles and practical applications that have established its importance in the field.

Early Approaches and the Quest for Enantiopurity

The initial forays into the synthesis of 3-substituted cyclopentanones often resulted in racemic mixtures, presenting the challenge of separating the enantiomers. Classical resolution techniques, while effective, are often inefficient, with a theoretical maximum yield of 50% for the desired enantiomer. Early methods for obtaining enantiopure cyclic ketones included the use of chiral auxiliaries, which, while offering good stereocontrol, require additional synthetic steps for attachment and removal. Enzymatic resolution also emerged as a powerful tool for accessing enantiomerically enriched cyclic ketones.[5] However, the development of a catalytic, asymmetric method that could directly generate the desired enantiomer in high yield and enantiomeric excess remained a significant goal in synthetic organic chemistry.

A Landmark Achievement: The Hayashi-Miyaura Rhodium-Catalyzed Asymmetric 1,4-Addition

A pivotal breakthrough in the efficient synthesis of enantiopure 3-phenylcyclopentanone came from the work of Hayashi and Miyaura, who developed a rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclopentenone.[6][7] This reaction, utilizing a chiral phosphine ligand, typically (S)- or (R)-BINAP, provided a direct and highly enantioselective route to the target molecule.[6][8]

Causality Behind the Experimental Choices

The success of the Hayashi-Miyaura reaction hinges on several key factors:

-

The Choice of Catalyst: A rhodium(I) precursor, such as [Rh(acac)(C₂H₄)₂], is used to generate the active catalytic species in situ.[6] Rhodium's ability to undergo oxidative addition, migratory insertion, and reductive elimination is central to the catalytic cycle.

-

The Chiral Ligand: The use of a chiral bisphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is the cornerstone of the asymmetric induction. The C₂-symmetric, atropisomeric nature of BINAP creates a chiral environment around the rhodium center, dictating the facial selectivity of the addition of the phenyl group to the cyclopentenone.

-

The Phenyl Source: Phenylboronic acid is an ideal reagent for this transformation. It is air- and moisture-stable, readily available, and its transmetalation to the rhodium center is a key step in the catalytic cycle.[3]

-

Reaction Conditions: The reaction is typically carried out in a mixed solvent system, often dioxane and water, at elevated temperatures.[6] The presence of water is believed to facilitate the transmetalation step.[3]

The Catalytic Cycle: A Mechanistic Overview

The currently accepted mechanism for the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to an enone involves a series of well-defined steps:[3][9]

-

Transmetalation: The active rhodium(I) catalyst undergoes transmetalation with phenylboronic acid to form a phenylrhodium(I) species.

-

Migratory Insertion: The double bond of the cyclopentenone coordinates to the phenylrhodium(I) complex, followed by migratory insertion of the phenyl group to the β-carbon of the enone. This step generates a rhodium enolate intermediate and is the key stereochemistry-determining step. The chiral ligand dictates which face of the enone is presented for the addition.

-

Protonolysis: The rhodium enolate is then protonated, typically by a molecule of water, to release the 3-phenylcyclopentanone product and regenerate a rhodium-hydroxo species.

-

Catalyst Regeneration: The rhodium-hydroxo species reacts with another molecule of phenylboronic acid to regenerate the active phenylrhodium(I) catalyst, completing the cycle.

A [label="[Rh(I)-BINAP]+", pos="0,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Phenylrhodium(I) Species", pos="2,2!"]; C [label="π-Complex Formation", pos="3,0!"]; D [label="Rhodium Enolate", pos="1,-2!"]; E [label="Hydroxorhodium(I) Species", pos="-1,-2!"]; F [label="3-Phenylcyclopentanone", pos="-3,0!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [label="Transmetalation\n(PhB(OH)₂)"]; B -> C [label="Coordination\n(Cyclopentenone)"]; C -> D [label="Migratory Insertion\n(Stereodetermining)"]; D -> F [label="Protonolysis (H₂O)"]; D -> E [label=""]; E -> A [label="Reaction with PhB(OH)₂"]; }

Figure 1: Simplified catalytic cycle of the Hayashi-Miyaura reaction.Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the rhodium-catalyzed asymmetric 1,4-addition to synthesize (R)-3-phenylcyclopentanone, based on the work of Hayashi and Miyaura and detailed in Organic Syntheses.[10]

Materials and Equipment:

-

2-Cyclopenten-1-one

-

Phenylboronic acid

-

[Rh(acac)(C₂H₄)₂] (Acetylacetonatobis(ethylene)rhodium(I))

-

(R)-BINAP

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, [Rh(acac)(C₂H₄)₂] (0.03 mmol, 1 mol%) and (R)-BINAP (0.033 mmol, 1.1 mol%) are dissolved in 1,4-dioxane (5 mL). The mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: To the catalyst solution, 2-cyclopenten-1-one (3.0 mmol, 1.0 equiv.) and phenylboronic acid (3.6 mmol, 1.2 equiv.) are added, followed by water (0.5 mL).

-

Reaction Execution: The reaction mixture is heated to 100 °C and stirred vigorously for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-3-phenylcyclopentanone as a colorless oil.

Characterization Data:

The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC). Spectroscopic data (¹H NMR, ¹³C NMR, IR) are used to confirm the structure of the product.[10]

| Compound | Yield | Enantiomeric Excess (ee) | Specific Rotation |

| (R)-3-Phenylcyclopentanone | ~95% | >99% | [α]D²⁰ -29.5 (c 1.0, CHCl₃) |

Start [label="Start", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Catalyst Preparation\n([Rh(acac)(C₂H₄)₂] + (R)-BINAP in Dioxane)"]; Reactants [label="Addition of Reactants\n(Cyclopentenone, Phenylboronic Acid, Water)"]; Reaction [label="Heating and Stirring\n(100 °C, 5 h)"]; Workup [label="Aqueous Workup\n(Ether, Water, Brine)"]; Purification [label="Column Chromatography"]; Product [label="Enantiopure (R)-3-Phenylcyclopentanone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Catalyst; Catalyst -> Reactants; Reactants -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Figure 2: Experimental workflow for the synthesis of (R)-3-phenylcyclopentanone.Applications in Drug Development and Total Synthesis

The enantiopure forms of 3-phenylcyclopentanone are valuable intermediates in the synthesis of various biologically active molecules.

Prostaglandin Analogues

Chiral 3-substituted cyclopentanones are fundamental building blocks for the synthesis of prostaglandins and their analogues, which have a wide range of therapeutic applications, including in the treatment of glaucoma, ulcers, and cardiovascular diseases.[1][11][12] The 3-phenylcyclopentanone core can be further elaborated to introduce the characteristic side chains of prostaglandins.

Central Nervous System (CNS) Drug Candidates

The rigid cyclopentane ring and the presence of a phenyl group make 3-phenylcyclopentanone an attractive scaffold for the development of drugs targeting the central nervous system.[3] Its derivatives have been explored for their potential as analgesics and neuromodulators.[5][13][14][15]

Antiviral Agents

The cyclopentane ring is a key structural motif in many antiviral nucleoside analogues. While direct applications of 3-phenylcyclopentanone in approved antiviral drugs are not widely documented, its potential as a chiral starting material for the synthesis of novel antiviral agents is an active area of research.[16][17]

Conclusion and Future Perspectives

The development of the rhodium-catalyzed asymmetric 1,4-addition by Hayashi and Miyaura marked a significant advancement in the synthesis of enantiopure 3-phenylcyclopentanone. This method provides a highly efficient, direct, and enantioselective route to this valuable chiral building block. The principles of this reaction, particularly the use of chiral ligands to control stereochemistry in transition metal catalysis, have had a profound impact on the field of asymmetric synthesis.

Looking forward, the demand for enantiomerically pure compounds in drug discovery will continue to drive the development of new and improved synthetic methods. While the Hayashi-Miyaura reaction remains a benchmark, ongoing research focuses on developing more sustainable and economical catalytic systems, including those based on more abundant and less expensive metals. Furthermore, the exploration of 3-phenylcyclopentanone and its derivatives as scaffolds for new therapeutic agents is a promising avenue for future drug development efforts. The story of 3-phenylcyclopentanone serves as a powerful testament to the crucial interplay between fundamental synthetic methodology and the advancement of medicinal chemistry.

References

-

Hayashi, T., & Miyaura, N. (2002). Catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids. Arylrhodium, oxa-pi-allylrhodium, and hydroxorhodium intermediates. Journal of the American Chemical Society, 124(18), 5052–5058. [Link]

-

Hayashi, T., Senda, T., Takaya, Y., & Ogasawara, M. (1999). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society, 121(49), 11591–11592. [Link]

-

Takaya, Y., Ogasawara, M., Hayashi, T., Sakai, M., & Miyaura, N. (2001). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to α,β-Unsaturated Ketones. Tetrahedron Letters, 42(20), 3467-3470. [Link]

-

Simeonov, S. P., Afonso, C. A. M., & Vassilev, N. G. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5744–5871. [Link]

-

MySkinRecipes. (n.d.). (R)-3-Phenylcyclopentanone. Retrieved from [Link]

-

Jean, M., Casanova, B., Gnoatto, S., & van de Weghe, P. (2013). Strategy of total synthesis based on the use of Rh-catalyzed stereoselective 1,4-addition. Organic & Biomolecular Chemistry, 11(36), 6029–6045. [Link]

-

Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2004). (R)-3-PHENYLCYCLOHEXANONE. Organic Syntheses, 80, 205. [Link]

-

Simeonov, S. P., Afonso, C. A. M., & Vassilev, N. G. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5744–5871. [Link]

-

Abdel-Magid, A. F., Maryanoff, C. A., & Carson, J. R. (1990). Synthesis and analgesic activity of new phencyclidine derivatives. Journal of Medicinal Chemistry, 33(7), 2034–2038. [Link]

-

Feldman, P. L., James, M. K., Brackeen, M. F., & Bilodeau, M. T. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 34(7), 2202–2208. [Link]

-

Yeung, J. M., Corleto, L. A., & Knaus, E. E. (1982). Synthesis of N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines with analgesic and hyperglycemic activity. Journal of Medicinal Chemistry, 25(6), 720–723. [Link]

-

Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377–381. [Link]

-

Hayashi, T., Senda, T., & Ogasawara, M. (1999). Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to Cycloalkenones. Tetrahedron: Asymmetry, 10(20), 4049-4052. [Link]

-

Collins, P. W., & Djuric, S. W. (1993). Synthesis of therapeutically useful prostaglandin and prostacyclin analogs. Chemical Reviews, 93(4), 1533–1564. [Link]

-

Qiu, Y. L., Geiser, F., Kira, T., Gullen, E., Cheng, Y. C., Ptak, R. G., Breitenbach, J. M., Drach, J. C., Hartline, C. B., Kern, E. R., & Zemlicka, J. (2000). Synthesis and enantioselectivity of the antiviral effects of (R,Z)-,(S,Z)-methylenecyclopropane analogues of purine nucleosides and phosphoralaninate prodrugs: influence of heterocyclic base, type of virus and host cells. Antiviral Chemistry & Chemotherapy, 11(3), 191–202. [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules, 27(8), 2603. [Link]

-

Patel, S. S., & Goyal, A. (2023). Prostaglandins. In StatPearls. StatPearls Publishing. [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids. Arylrhodium, oxa-pi-allylrhodium, and hydroxorhodium intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 5. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Strategy of total synthesis based on the use of Rh-catalyzed stereoselective 1,4-addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US20130211128A1 - Process for the Preparation of Prostaglandin Analogues - Google Patents [patents.google.com]

- 12. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Synthesis and analgesic activity of new phencyclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines with analgesic and hyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole | Research Results in Pharmacology [rrpharmacology.ru]

- 17. Rhodium-catalyzed intermolecular enantioselective Alder–ene type reaction of cyclopentenes with silylacetylenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Spectroscopic Properties of (S)-3-Phenylcyclopentanone

Introduction: The Significance of (S)-3-Phenylcyclopentanone in Modern Chemistry

This compound is a chiral ketone of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its rigid cyclopentanone framework, coupled with the stereogenic center at the C3 position, makes it a valuable chiral building block for the synthesis of more complex enantiomerically pure molecules. The phenyl substituent offers a site for further functionalization and influences the molecule's electronic and steric properties. This guide provides a comprehensive overview of the essential physical and spectroscopic data of this compound, offering a foundational understanding for researchers and professionals working with this versatile compound.

Physicochemical Properties: A Quantitative Overview

The fundamental physical properties of this compound are summarized in the table below. These parameters are crucial for its handling, purification, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O | [1][2] |

| Molecular Weight | 160.21 g/mol | [1][2] |

| CAS Number | 86505-50-2 | [1][2] |

| IUPAC Name | (3S)-3-phenylcyclopentan-1-one | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 154-155 °C at 10 mmHg | - |

| Density | 1.072 g/cm³ (predicted) | - |

| Specific Rotation ([α]D) | Data reported in chiroptical studies | [3] |

A key characteristic of a chiral molecule is its ability to rotate plane-polarized light, a property quantified by its specific rotation. For this compound, its chiroptical properties, including electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and optical rotatory dispersion (ORD), have been the subject of detailed studies.[3] The specific rotation is a critical parameter for confirming the enantiomeric purity of a sample.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. The following sections detail the expected features in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound will exhibit distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons (C₆H₅): The five protons on the phenyl ring will appear as a complex multiplet in the range of δ 7.20-7.40 ppm. The exact chemical shifts and coupling patterns depend on the specific magnetic environment of each proton.

-

Aliphatic Protons (Cyclopentanone Ring): The seven protons on the cyclopentanone ring will resonate in the upfield region of the spectrum.

-

The methine proton at the chiral center (C3-H) is expected to appear as a multiplet around δ 3.0-3.5 ppm, shifted downfield due to the influence of the adjacent phenyl group.

-

The methylene protons adjacent to the carbonyl group (C2-H₂ and C5-H₂) will be diastereotopic and are expected to appear as complex multiplets in the range of δ 2.2-2.8 ppm.

-

The methylene protons at the C4 position (C4-H₂) will also be diastereotopic and will likely resonate as multiplets in the range of δ 1.8-2.4 ppm.

-

The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): A characteristic signal for the ketone carbonyl carbon will be observed in the downfield region, typically around δ 215-220 ppm.

-

Aromatic Carbons (C₆H₅): The six carbons of the phenyl ring will give rise to signals in the aromatic region (δ 125-145 ppm). The ipso-carbon (the carbon attached to the cyclopentanone ring) will have a distinct chemical shift from the ortho, meta, and para carbons.

-

Aliphatic Carbons (Cyclopentanone Ring): The five carbons of the cyclopentanone ring will appear in the upfield region.

-

The chiral methine carbon (C3) will resonate around δ 45-55 ppm.

-

The methylene carbons adjacent to the carbonyl group (C2 and C5) are expected around δ 35-45 ppm.

-

The C4 methylene carbon will appear further upfield, typically in the range of δ 25-35 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the following characteristic absorption bands:

-

C=O Stretch (Ketone): A strong, sharp absorption band will be present in the region of 1740-1750 cm⁻¹. The position of this band is characteristic of a five-membered cyclic ketone.

-

C-H Stretch (Aromatic): Absorption bands corresponding to the C-H stretching vibrations of the phenyl group will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

C-H Stretch (Aliphatic): C-H stretching vibrations of the cyclopentanone ring will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=C Stretch (Aromatic): Several weaker absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the phenyl ring.

-

C-H Bending (Aromatic): Out-of-plane C-H bending vibrations of the monosubstituted benzene ring will give rise to strong absorptions in the 690-710 cm⁻¹ and 730-770 cm⁻¹ regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (160.21).

-

Major Fragmentation Pathways: The fragmentation of this compound is expected to proceed through several characteristic pathways:

-

Loss of the Phenyl Group: Cleavage of the bond between the cyclopentanone ring and the phenyl group would result in a fragment at m/z 83 (C₅H₇O⁺) and a phenyl radical (m/z 77). The phenyl cation (C₆H₅⁺) at m/z 77 is also a likely observed fragment.

-

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of CO (m/z 28) or other small neutral molecules.

-

McLafferty Rearrangement: While less common for cyclic ketones without a γ-hydrogen on a side chain, rearrangement pathways should be considered.

-

Experimental Protocols: A Practical Guide

The following sections provide standardized protocols for the synthesis, purification, and analysis of this compound. These protocols are designed to be self-validating, with clear checkpoints for ensuring the quality and identity of the product.

Asymmetric Synthesis of this compound

An effective method for the enantioselective synthesis of this compound is the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to cyclopent-2-en-1-one. The use of a chiral phosphine ligand, such as (S)-BINAP, is crucial for inducing the desired stereochemistry.

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine [Rh(cod)₂]BF₄ (1 mol%) and (S)-BINAP (1.1 mol%). Add a degassed solvent such as 1,4-dioxane or THF and stir at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: In a separate flame-dried Schlenk flask, dissolve phenylboronic acid (1.2 equivalents) and cyclopent-2-en-1-one (1.0 equivalent) in the same degassed solvent.

-

Reaction Execution: To the solution of the starting materials, add the pre-formed rhodium/(S)-BINAP catalyst solution via cannula.

-

Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Caption: Workflow for the asymmetric synthesis of this compound.

Spectroscopic Analysis Protocols

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum should be obtained.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

-

Sample Preparation: For a neat liquid sample, place a small drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI). Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

-

Sample Preparation: Accurately weigh a sample of purified this compound and dissolve it in a known volume of a suitable solvent (e.g., chloroform or ethanol) to prepare a solution of known concentration (c, in g/mL).

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent cell.

-

Measurement: Fill the polarimeter cell of a known path length (l, in dm) with the sample solution, ensuring there are no air bubbles in the light path. Measure the observed optical rotation (α).

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l). The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) should be reported.

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the physical and spectroscopic properties of this compound, a key chiral building block in modern organic chemistry. The presented data and protocols offer a solid foundation for researchers and drug development professionals to confidently synthesize, purify, and characterize this important molecule. A thorough understanding of its physicochemical and spectroscopic characteristics is paramount for its effective utilization in the development of novel chemical entities.

References

-

ResearchGate. The experimental (room temperature) optical rotation (left panels), a,... [Link]

-

ResearchGate. Determining the Conformer Populations of ( R )-(+)-3-Methylcyclopentanone Using Vibrational Absorption, Vibrational Circular Dichroism, and Specific Rotation. [Link]

-

Organic Syntheses. Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara. [Link]

-

Universitat de Barcelona. Copies of 1H, 13C, 19F NMR spectra. [Link]

-

PubChem. This compound. [Link]

-

PubChem. 3-Phenylcyclopentan-1-one. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

(S)-3-Phenylcyclopentanone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Chiral Cyclopentanones in Modern Synthesis

In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental requirement for therapeutic efficacy and safety. Among the vast arsenal of chiral building blocks available to the medicinal chemist, cyclic ketones, and specifically enantiomerically pure cyclopentanones, represent a versatile and powerful class of synthons. Their rigid, five-membered ring structure provides a well-defined conformational scaffold, making them ideal starting points for the construction of a wide array of biologically active molecules, including prostaglandins, steroids, and carbocyclic nucleoside analogues.

This technical guide focuses on (S)-3-Phenylcyclopentanone (CAS Number: 86505-50-2), a chiral ketone that has garnered interest as a precursor for stereochemically complex targets. Its phenyl substituent offers a site for further functionalization and introduces a key element of aromaticity, which is prevalent in many drug molecules. This document will provide an in-depth overview of its commercial availability, a detailed protocol for its asymmetric synthesis, methods for its analytical quality control, and a discussion of its applications in drug discovery and development, all grounded in authoritative scientific literature.

I. Commercial Availability and Sourcing

This compound is available from a number of specialized chemical suppliers. For researchers, it is crucial to distinguish between the racemic mixture (CAS 64145-51-3) and the desired (S)-enantiomer (CAS 86505-50-2)[1]. When procuring this reagent, careful verification of the CAS number and the supplier's certificate of analysis, which should include enantiomeric purity data, is paramount. The compound is typically sold for research and development purposes only[2].

Below is a comparative table of notable suppliers offering this compound. Purity and available quantities are subject to batch-to-batch variation and should be confirmed with the supplier.

| Supplier | Product Number (Example) | Purity Specification (Typical) | Available Quantities |

| Santa Cruz Biotechnology, Inc. | sc-255301 | ≥98% | 100 mg, 250 mg, 1 g |

| BLD Pharm | BD145525 | ≥98% (GC) | 100 mg, 250 mg, 1 g |

| CP Lab Safety | 10-145525 | min 98% (GC) | 100 mg |

| Chemenu | CM322480 | 95% | Inquire |

II. Asymmetric Synthesis: A Detailed Experimental Protocol

The stereoselective synthesis of this compound can be efficiently achieved through the rhodium-catalyzed asymmetric 1,4-addition of a phenylboronic acid to 2-cyclopentenone. This method, pioneered by Hayashi and coworkers, utilizes a chiral phosphine ligand (in this case, (S)-BINAP) to induce high enantioselectivity in the conjugate addition, yielding the desired (S)-enantiomer with excellent enantiomeric excess (ee)[3].

Causality Behind Experimental Choices:

-

Rhodium Catalyst: Rhodium(I) complexes are highly effective in catalyzing the 1,4-addition of organoboron reagents to α,β-unsaturated ketones. The choice of a rhodium precursor like acetylacetonatobis(ethylene)rhodium(I) allows for the in situ formation of the active chiral catalyst upon coordination with the BINAP ligand.

-

(S)-BINAP Ligand: 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a C₂-symmetric chiral bisphosphine ligand. Its axial chirality creates a chiral environment around the rhodium center, which directs the facial selectivity of the phenyl group's addition to the cyclopentenone, thus controlling the stereochemistry of the product. The use of the (S)-enantiomer of BINAP yields the (S)-enantiomer of the product.

-

Aqueous Dioxane Solvent System: The use of a mixed aqueous-organic solvent system (dioxane/water) at elevated temperatures has been shown to be crucial for both high catalytic activity and enantioselectivity in these reactions[3][4].

-

Phenylboronic Acid: Phenylboronic acid is a readily available, air- and moisture-stable organoboron reagent, making it a practical and safe source of the phenyl nucleophile for this transformation.

Experimental Protocol: Rhodium-Catalyzed Asymmetric 1,4-Addition

Reaction Scheme:

Caption: Asymmetric synthesis of this compound.

Materials and Reagents:

-

2-Cyclopentenone (distilled before use)

-

Phenylboronic acid

-

Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂]

-

(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [(S)-BINAP]

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Diethyl ether

-

Silica gel for column chromatography

-

Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Catalyst Preparation:

-

In a Schlenk flask under an inert atmosphere, add acetylacetonatobis(ethylene)rhodium(I) (0.03 mmol, 1.0 eq) and (S)-BINAP (0.033 mmol, 1.1 eq).

-

Add 5 mL of anhydrous 1,4-dioxane.

-

Stir the mixture at room temperature for 10 minutes to allow for the formation of the active chiral catalyst complex.

-

-

Reaction Setup:

-

To the flask containing the catalyst solution, add phenylboronic acid (1.5 mmol, 50 eq).

-

Add 2-cyclopentenone (1.0 mmol, 33 eq).

-

Add 0.5 mL of deionized water.

-

-

Reaction Execution:

-

Fit the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 20 mL of diethyl ether and 10 mL of water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound as a colorless oil.

-

Expected Outcome: This procedure typically yields the product in high chemical yield (>90%) and with high enantiomeric purity (>97% ee)[3].

III. Analytical and Quality Control Methods

Ensuring the enantiomeric purity of this compound is critical for its use in stereoselective synthesis. The primary methods for this analysis are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).

Workflow for Enantiomeric Purity Determination

Caption: General workflow for chiral chromatography analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for separating enantiomers. The separation is achieved on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

-

Typical Column: Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H), are often effective for this class of compounds.

-

Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and isopropanol, is used. The ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: A UV detector set to an appropriate wavelength (e.g., 254 nm) is commonly used, as the phenyl group provides a strong chromophore.

-

Data Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique, particularly for volatile and thermally stable compounds like this compound.

-

Typical Column: A capillary column coated with a derivatized cyclodextrin as the chiral stationary phase is commonly employed.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas.

-

Temperature Program: A programmed temperature ramp is used to elute the compound and achieve separation of the enantiomers.

-

Detection: A Flame Ionization Detector (FID) is typically used for detection.

-

Data Analysis: The % ee is calculated from the peak areas in the same manner as for HPLC.

IV. Application in Drug Development: A Gateway to Carbocyclic Nucleosides

Chiral cyclopentanone and cyclopentenone derivatives are crucial intermediates in the synthesis of carbocyclic nucleosides, a class of compounds with significant antiviral and anticancer activity[5][6]. In these molecules, the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This modification imparts greater metabolic stability by removing the glycosidic bond, which is susceptible to enzymatic cleavage.

While a specific, marketed drug directly synthesized from this compound is not prominently documented, its structural motif is highly relevant. The synthesis of many carbocyclic nucleoside analogues relies on the stereocontrolled functionalization of a chiral cyclopentane core. For instance, the synthesis of antiviral agents effective against orthopoxviruses (such as smallpox and monkeypox) and SARS-CoV has been achieved using chiral cyclopentenyl intermediates derived from D-ribose[5][7].

The this compound scaffold can be envisioned as a versatile starting point for such syntheses. The ketone functionality allows for the introduction of a hydroxyl group with controlled stereochemistry via asymmetric reduction or for further carbon-carbon bond formation. The phenyl group can be retained as part of the final molecule or modified to introduce other functional groups. The established stereocenter at the 3-position provides a crucial anchor for controlling the relative stereochemistry of subsequent transformations, which is paramount for achieving the desired biological activity.

V. Conclusion

This compound is a valuable chiral building block with established commercial availability and a well-defined route for its asymmetric synthesis. The rhodium-catalyzed 1,4-addition of phenylboronic acid to 2-cyclopentenone provides a reliable and highly enantioselective method for its preparation. Robust analytical techniques, primarily chiral HPLC and GC, are available to ensure its enantiomeric purity. As a versatile scaffold, it holds significant potential for the synthesis of complex, biologically active molecules, particularly in the area of carbocyclic nucleoside analogues for antiviral drug discovery. This guide provides the foundational technical information for researchers and drug development professionals to effectively source, synthesize, and utilize this important chiral intermediate in their synthetic endeavors.

References

-

Shaw, S. A., et al. (2006). Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antiviral Agents Against Orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140–1148. [Link]

-

Crimmins, M. T., & She, J. (2004). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 104(11), 5041-5064. [Link]

-

Olsen, D. B., et al. (2003). Practical Synthesis of d- and l-2-Cyclopentenone and Their Utility for the Synthesis of Carbocyclic Antiviral Nucleosides against Orthopox Viruses (Smallpox, Monkeypox, and Cowpox Virus). The Journal of Organic Chemistry, 68(23), 9012–9018. [Link]

-

Hayashi, T., et al. (2001). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Accounts of Chemical Research, 34(7), 499-509. [Link]

-

Wang, Z., et al. (2010). Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions. Organic Letters, 12(16), 3634–3637. [Link]

-

Hayashi, T., et al. (2000). Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to 1-Alkenylphosphonates. Organic Syntheses, 77, 1. [Link]

-

CP Lab Safety. (n.d.). This compound, min 98% (GC), 100 mg. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenylcyclopentan-1-one. Retrieved from [Link]

Sources

- 1. This compound | C11H12O | CID 10931730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number 86505-50-2 properties and safety data

An In-Depth Technical Guide to GW501516 (Cardarine) for the Research Professional

A Note on Chemical Identification: The initial request specified CAS number 86505-50-2, which corresponds to (S)-3-Phenylcyclopentanone, a chemical intermediate.[1][2][3] However, the context of the inquiry, focusing on properties and safety for drug development professionals, strongly indicates that the intended subject is the well-known research chemical GW501516, also known as Cardarine. This guide will focus on GW501516, which has the CAS number 317318-70-0.[4][5][6]

Introduction

GW501516, also known as Cardarine, is a potent and selective peroxisome proliferator-activated receptor delta (PPAR-δ) agonist.[4][7] It was initially developed in the 1990s through a collaboration between Ligand Pharmaceuticals and GlaxoSmithKline for the potential treatment of metabolic and cardiovascular diseases, such as dyslipidemia.[4][5][8] Despite promising initial findings in animal models, its development was halted in 2007 due to the emergence of rapid cancer development in multiple organs during animal trials.[4][7] This guide provides a comprehensive overview of the technical properties, mechanism of action, and critical safety data for GW501516, intended for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| IUPAC Name | {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | [4] |

| Other Names | GW-501,516, GW1516, GSK-516, Cardarine, Endurobol | [4] |

| CAS Number | 317318-70-0 | [5] |

| Molecular Formula | C21H18F3NO3S2 | [4][9] |

| Molar Mass | 453.49 g·mol−1 | [4] |

| Appearance | Crystalline solid | [9] |

| Solubility | Soluble in organic solvents such as ethanol (~12 mg/ml), DMSO (~20 mg/ml), and dimethyl formamide (DMF) (~25 mg/ml). Sparingly soluble in aqueous buffers. | [9] |

| Storage | Store at -20°C | [9] |

| Stability | ≥4 years at -20°C | [9] |

Mechanism of Action: The PPAR-δ Agonist Pathway

GW501516 is a selective agonist for the PPAR-δ receptor, exhibiting high affinity (Ki = 1 nM) and potency (EC50 = 1 nM). Its selectivity for PPAR-δ is over 1,000-fold higher than for PPAR-α and PPAR-γ.[4][8]

The primary mechanism of action involves the binding of GW501516 to the PPAR-δ receptor. This binding event recruits the coactivator PGC-1α.[4] The resulting PPAR-δ/coactivator complex then upregulates the expression of genes involved in energy expenditure and fatty acid metabolism.[4][6] This activation of PPAR-δ is central to its observed effects on lipid metabolism and endurance.

Caption: Mechanism of action of GW501516 as a PPAR-δ agonist.

Pharmacological Effects and Potential Applications

Animal studies have demonstrated several significant pharmacological effects of GW501516:

-

Improved Endurance: Studies in mice showed a dramatic improvement in physical performance.[4]

-

Enhanced Fatty Acid Metabolism: Increased fatty acid oxidation in skeletal muscle has been observed in rats.[4]

-

Metabolic Disease Modulation: In animal models, GW501516 has shown protection against diet-induced obesity and type II diabetes.[4] In obese rhesus monkeys, it was found to increase high-density lipoprotein (HDL) and lower very-low-density lipoprotein (VLDL).[4]

These properties led to its initial investigation for treating metabolic disorders.[5] However, the severe safety concerns that emerged have halted any legitimate clinical development.

Safety and Toxicity: A Critical Concern

The primary reason for the cessation of clinical development of GW501516 was the discovery that it caused cancer to develop rapidly in several organs in animal studies.[4][7] This carcinogenic effect is believed to be linked to the activation of PPAR-δ.[4]

Key Safety Concerns:

-

Carcinogenicity: Animal studies demonstrated a clear link between GW501516 administration and the rapid development of cancers.[4][7]

-

Not Approved for Human Use: The compound has never been approved for human use, and no safe dosage has been established.[7]

-

Black Market Availability and Misuse: Despite the known risks, GW501516 is available on the black market and is misused by some athletes and bodybuilders as a performance-enhancing substance.[4][7] The World Anti-Doping Agency (WADA) has banned the substance and issued warnings about its health risks.[4]

Handling Precautions for Researchers:

Given its hazardous nature, strict safety protocols should be followed when handling GW501516 in a research setting.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.

-

Handling: Do not ingest, inhale, or allow contact with eyes or skin. Wash hands thoroughly after handling.[9]

-

Ventilation: Use in a well-ventilated area or under a fume hood.

-

Disposal: Dispose of waste according to institutional and local regulations for hazardous chemicals.

Experimental Protocols

Preparation of Stock Solutions:

For in vitro and in vivo studies, proper preparation of GW501516 solutions is crucial.

-

Solvent Selection: GW501516 is soluble in organic solvents like ethanol, DMSO, and DMF.[9]

-

Stock Solution Preparation:

-

Aqueous Buffer Dilution:

-

For experiments requiring aqueous solutions, GW501516 is sparingly soluble.

-

A common method is to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice. For example, a 1:2 solution of DMF:PBS (pH 7.2) can yield a solubility of approximately 0.5 mg/ml.[9]

-

It is not recommended to store aqueous solutions for more than one day.[9]

-

Caption: Workflow for preparing GW501516 solutions for experimental use.

Conclusion

GW501516 (Cardarine) is a compound of significant scientific interest due to its potent and selective PPAR-δ agonism and its demonstrated effects on metabolism and endurance in preclinical models. However, the severe and well-documented carcinogenic risks associated with its use make it unsuitable for human consumption and have led to the termination of its clinical development. For the research community, a comprehensive understanding of its properties, mechanism of action, and, most importantly, its safety hazards is paramount for responsible handling and interpretation of experimental data.

References

-

This compound, min 98% (GC), 100 mg. CP Lab Safety. [Link]

- What is GW501516 (Cardarine)? - Dr.Oracle. (2025-06-25).